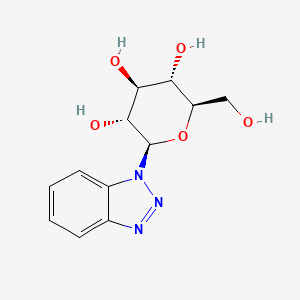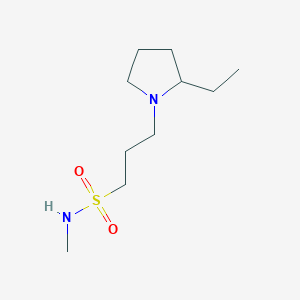![molecular formula C14H16FNO3S B6617017 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride CAS No. 1375960-13-6](/img/structure/B6617017.png)
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H16FNO3S and a molecular weight of 297.35 g/mol . This compound is known for its role as an alkyne-functionalized sulfonyl fluoride activity-based probe, which is used in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hex-5-ynamido group and the benzene-1-sulfonyl fluoride group.
Coupling Reaction: The hex-5-ynamido group is coupled with the benzene-1-sulfonyl fluoride group under specific reaction conditions to form the desired compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve a purity of ≥95%.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Click Chemistry: The alkyne group allows for click chemistry reactions, enabling the incorporation of azide tags such as fluorophores or biotins.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the formation of triazoles.
Major Products
Substitution Products: Products formed from nucleophilic substitution reactions.
Click Chemistry Products: Triazole derivatives formed from click chemistry reactions.
Aplicaciones Científicas De Investigación
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride involves the covalent modification of reactive serine residues in proteins. The sulfonyl fluoride group reacts with serine residues, forming a covalent bond and thereby inhibiting the protein’s activity . This compound can also modify other amino acid residues such as threonine, lysine, tyrosine, cysteine, and histidine in a context-specific manner .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity.
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid: A compound with both sulfonyl fluoride and alkyne functionalities.
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride: Similar in structure but with different substituents.
Uniqueness
4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride is unique due to its combination of an alkyne group and a sulfonyl fluoride group, which allows for versatile applications in click chemistry and activity-based protein profiling .
Propiedades
IUPAC Name |
4-[2-(hex-5-ynoylamino)ethyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJGTCAHFQVSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid](/img/structure/B6616934.png)



![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)




![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)




